![molecular formula C12H11ClFN3O B4513062 2-(2-chloro-6-fluorophenyl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide](/img/structure/B4513062.png)
2-(2-chloro-6-fluorophenyl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide
Overview
Description
2-(2-chloro-6-fluorophenyl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide, also known as CFM-2, is a synthetic compound that has gained attention in the scientific community due to its potential as a therapeutic agent. CFM-2 belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) and has been shown to exhibit anti-inflammatory and analgesic properties.
Mechanism of Action
The exact mechanism of action of 2-(2-chloro-6-fluorophenyl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide is not fully understood, but it is believed to act through the inhibition of cyclooxygenase-2 (COX-2) and the modulation of the immune response. COX-2 is an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain. By inhibiting COX-2, 2-(2-chloro-6-fluorophenyl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide can reduce the production of prostaglandins and thereby reduce inflammation and pain. 2-(2-chloro-6-fluorophenyl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide has also been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
2-(2-chloro-6-fluorophenyl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide has been shown to exhibit anti-inflammatory and analgesic effects in various animal models of inflammation and pain. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. 2-(2-chloro-6-fluorophenyl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide has been found to be well-tolerated in animal studies, with no significant adverse effects observed.
Advantages and Limitations for Lab Experiments
2-(2-chloro-6-fluorophenyl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized with high purity and yield. It has been extensively studied for its potential therapeutic applications and has been shown to exhibit anti-inflammatory, analgesic, and anti-cancer properties. However, there are also some limitations to the use of 2-(2-chloro-6-fluorophenyl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide in lab experiments. It has a relatively short half-life and may require frequent dosing in animal studies. It may also have limited solubility in certain solvents, which could affect its bioavailability.
Future Directions
There are several future directions for the study of 2-(2-chloro-6-fluorophenyl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide. One area of research is the development of novel analogs of 2-(2-chloro-6-fluorophenyl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide with improved pharmacological properties. Another area of research is the investigation of the potential use of 2-(2-chloro-6-fluorophenyl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide in combination with other therapeutic agents for the treatment of cancer and other diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of 2-(2-chloro-6-fluorophenyl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide and to determine its safety and efficacy in human clinical trials.
Scientific Research Applications
2-(2-chloro-6-fluorophenyl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory and analgesic properties in various animal models of inflammation and pain. 2-(2-chloro-6-fluorophenyl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide has also been investigated for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo.
properties
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-(1-methylpyrazol-4-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClFN3O/c1-17-7-8(6-15-17)16-12(18)5-9-10(13)3-2-4-11(9)14/h2-4,6-7H,5H2,1H3,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCIXQGKIEMUVIP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)NC(=O)CC2=C(C=CC=C2Cl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClFN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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